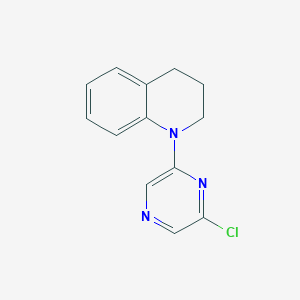

1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline

Description

Heterocyclic Chemistry Fundamentals

Heterocyclic chemistry represents one of the most fundamental and extensively studied branches of organic chemistry, encompassing compounds where one or more carbon atoms in a cyclic ring system are replaced by heteroatoms such as nitrogen, oxygen, or sulfur. The definition of heterocyclic compounds extends to any cyclic compound containing atoms of at least two different elements as ring members, with nitrogen being the most commonly encountered heteroatom, followed by oxygen and sulfur. The International Union of Pure and Applied Chemistry recognized fifteen elements from Groups II to IV of the Periodic System as capable of forming cyclic structures with carbon atoms, including phosphorus, arsenic, antimony, silicon, selenium, tellurium, boron, and germanium.

The scope of heterocyclic chemistry is extraordinarily vast, with over 133,326 different heterocyclic ring systems reported by 1984, and millions of heterocyclic compounds currently known. A recent analysis revealed that as of June 2007, there were 24,282,284 compounds containing cyclic structures registered in Chemical Abstracts, with heterocyclic systems comprising a substantial portion of these compounds. This numerical representation underscores the fundamental importance of heterocyclic chemistry in modern chemical science and pharmaceutical development.

Heterocyclic compounds demonstrate remarkable diversity in their structural configurations, ranging from simple monocyclic systems to complex polycyclic architectures. The classification system typically organizes these compounds based on ring size, degree of saturation, and the nature and number of heteroatoms present. Three-membered heterocycles, though subject to ring strain, include well-characterized examples such as aziridines, oxiranes, and thiiranes. Four-membered systems encompass azetidines, oxetanes, and thietanes, while five-membered rings include the extensively studied pyrroles, furans, and thiophenes.

The six-membered heterocyclic systems hold particular significance in pharmaceutical chemistry, with pyridine serving as an exemplary model where one carbon atom of benzene is replaced by nitrogen without disrupting the aromatic character of the ring system. This structural modification profoundly influences the electronic properties, reactivity patterns, and biological activities of the resulting compounds. The ability to introduce multiple heteroatoms within a single ring system further expands the structural diversity, as demonstrated by compounds such as pyrazine, pyrimidine, and pyridazine.

Significance of Nitrogen-containing Heterocycles in Chemical Research

Nitrogen-containing heterocycles occupy a position of exceptional importance in chemical research, particularly in the context of pharmaceutical and medicinal chemistry applications. An analysis of United States Food and Drug Administration approved drugs reveals that approximately 59-60% of small-molecule pharmaceuticals contain nitrogen heterocycles, demonstrating their structural significance in drug design and development. This statistical representation reflects the unique properties that nitrogen atoms confer to heterocyclic systems, including their ability to participate in hydrogen bonding interactions, accept or donate protons, and establish diverse intermolecular forces with biological targets.

The prevalence of nitrogen heterocycles in biologically active compounds stems from several fundamental chemical properties. Nitrogen atoms possess lone pair electrons that facilitate interaction with biological macromolecules through hydrogen bonding, making these compounds particularly effective at binding to enzymes, receptors, and other protein targets. The electron-rich nature of nitrogen heterocycles enables them to readily accept or donate protons, establishing various weak interactions including dipole-dipole interactions, hydrophobic effects, van der Waals forces, and π-stacking interactions.

Recent scientific literature demonstrates the continued expansion of nitrogen heterocycle research, with over 97,400 publications appearing between 2009 and early 2020, including 12,615 publications in 2019 alone. This research intensity reflects the ongoing discovery of novel nitrogen-containing heterocyclic compounds with diverse biological activities, including anticancer, anti-human immunodeficiency virus, antimalarial, anti-tubercular, antimicrobial, and antidiabetic properties.

The structural versatility of nitrogen heterocycles enables their incorporation into various therapeutic classes. Pyrimidine derivatives, for example, serve as essential building blocks of nucleic acids and exhibit various therapeutic applications in medicinal chemistry. The base pairs of deoxyribonucleic acid and ribonucleic acid—guanine, cytosine, adenine, and thymine—are composed of nitrogen-heterocyclic compounds, specifically purines and pyrimidines. This fundamental biological role underscores the inherent compatibility of nitrogen heterocycles with biological systems.

Contemporary research in nitrogen heterocycle chemistry focuses on developing more efficient synthetic methodologies, exploring novel structural architectures, and investigating structure-activity relationships to optimize biological properties. The electron density distribution in nitrogen heterocycles significantly influences their reactivity patterns and biological interactions, making systematic structural modifications a powerful approach for drug discovery and development.

Tetrahydroquinoline Scaffold: Historical Context and Importance

The tetrahydroquinoline scaffold represents a privileged structure in medicinal chemistry, characterized by its semi-hydrogenated quinoline framework that combines aromatic and aliphatic properties within a single molecular architecture. Tetrahydroquinoline is an organic compound derived from quinoline through partial hydrogenation, resulting in a colorless oil that exhibits miscibility with most organic solvents. This structural framework has gained recognition as a versatile building block for pharmaceutical development, particularly in the synthesis of compounds targeting neurological disorders and cancer treatment.

The historical development of tetrahydroquinoline chemistry traces back to the broader evolution of heterocyclic chemistry during the 1800s. The systematic investigation of quinoline derivatives and their reduced forms emerged as part of the expanding understanding of nitrogen-containing aromatic systems. The tetrahydroquinoline pharmacophore has been extensively explored and expanded to yield numerous biologically active compounds, with research demonstrating its potential as neurotropic agents and its applications in various therapeutic areas.

Substituted derivatives of tetrahydroquinoline have become common in medicinal chemistry, with notable examples including oxamniquine, dynemycin, viratmycin, and nicainoprol. These bioactive tetrahydroquinolines demonstrate the scaffold's versatility in accommodating diverse substitution patterns while maintaining or enhancing biological activity. The preparation of tetrahydroquinoline derivatives typically involves hydrogenation of the corresponding quinoline using heterogeneous catalysts, though the reversible nature of this hydrogenation has led to investigations of tetrahydroquinoline as a hydrogen-donor solvent in coal liquefaction processes.

Recent research has identified tetrahydroquinoline as an efficient scaffold for mechanistic target of rapamycin inhibition in lung cancer treatment. This discovery represents a significant advancement in understanding the therapeutic potential of the tetrahydroquinoline framework, particularly in oncology applications. The scaffold's ability to serve as a foundation for mechanistic target of rapamycin inhibitors highlights its relevance in contemporary drug discovery efforts targeting specific molecular pathways involved in cancer progression.

The synthetic accessibility of tetrahydroquinoline derivatives contributes significantly to their utility in pharmaceutical research. Advanced synthetic methodologies, including asymmetric hydrogenation using homogeneous catalysts, have been developed to access enantiomerically pure tetrahydroquinoline compounds. Additionally, alternative synthetic routes from readily available starting materials, such as 1-indanone, provide multiple pathways for accessing this important scaffold.

Contemporary research continues to expand the tetrahydroquinoline pharmacophore through systematic structural modifications and biological screening. The identification of tetrahydroquinoline derivatives as neurotropic agents represents a previously unreported application of this scaffold, demonstrating the continued potential for discovering new therapeutic applications through systematic exploration of structural variants.

Pyrazinyl Derivatives: Structural Characteristics and Significance

Pyrazine represents a six-membered heterocyclic aromatic ring containing two nitrogen atoms arranged in a 1,4-orientation within the carbon skeleton. This diazine structure exhibits unique electronic properties that distinguish it from other nitrogen-containing heterocycles, including a weaker basicity compared to pyridine and pyrimidine, with a base strength characterized by a pKa value of 0.65. The symmetrical arrangement of nitrogen atoms in pyrazine results in a dipole moment of zero, while the compound demonstrates a resonance energy of 24.3 kilocalories per mole.

The electron density distribution in pyrazine shows increased electron density at nitrogen atoms while carbon atoms experience decreased electron density. This electronic arrangement significantly influences the chemical reactivity and biological properties of pyrazine derivatives, making them valuable building blocks for pharmaceutical applications. Pyrazine compounds exhibit diverse pharmacological effects, including antipyretic, anti-inflammatory, analgesic, anticancer, antibacterial, and antioxidant activities.

Pyrazine-containing pharmaceuticals demonstrate the clinical significance of this heterocyclic framework. Notable examples include acipimox as a hypolipidemic agent, amiloride as a potassium-sparing diuretic, bortezomib as a proteasome inhibitor, and pyrazinamide as an anti-tubercular agent. The mechanistic diversity of these compounds reflects the versatility of the pyrazine scaffold in accommodating different therapeutic targets and mechanisms of action.

The structural characteristics of pyrazine enable various substitution patterns that can modulate biological activity and physicochemical properties. Chloro-substituted pyrazine derivatives, such as those found in 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline, represent important structural modifications that can influence molecular interactions, metabolic stability, and biological selectivity. The electron-withdrawing nature of chlorine substituents can significantly alter the electronic properties of the pyrazine ring, potentially affecting binding affinity to biological targets and overall pharmacological profiles.

Recent research has focused on developing pyrazine-natural product hybrids, demonstrating enhanced pharmacodynamic activity and reduced toxicity compared to parent compounds. These hybrid molecules often exhibit stronger biological activities across multiple therapeutic areas, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant applications. The success of these hybrid approaches underscores the value of incorporating pyrazine functionality into complex molecular architectures.

This compound: Molecular Overview

This compound represents a sophisticated biheterocyclic compound that combines the tetrahydroquinoline scaffold with a chlorinated pyrazine substituent. This molecular architecture exemplifies contemporary approaches to drug design that leverage the complementary properties of multiple heterocyclic systems within a single compound. The compound bears the Chemical Abstracts Service registry number 1219981-05-1, reflecting its recognition within chemical databases and its potential significance in pharmaceutical research.

The structural framework of this compound consists of a tetrahydroquinoline core, which provides a semi-saturated bicyclic system containing nitrogen, connected to a 6-chloro-2-pyrazinyl substituent through a nitrogen-carbon bond. This connectivity pattern creates a unique molecular geometry that positions both nitrogen-containing ring systems in a configuration that may facilitate specific biological interactions. The presence of the chlorine atom at the 6-position of the pyrazine ring introduces an electron-withdrawing group that can significantly influence the electronic properties of the entire molecular system.

The molecular design of this compound reflects principles of medicinal chemistry that seek to optimize biological activity through strategic combination of pharmacophoric elements. The tetrahydroquinoline component contributes structural features associated with neurological activity and cancer treatment applications, while the chlorinated pyrazine moiety provides additional opportunities for molecular recognition and target selectivity.

Contemporary research applications of this compound focus on its potential as a medicinal chemistry intermediate and its utility in pharmaceutical development. The compound's structural complexity makes it suitable for investigating structure-activity relationships in various therapeutic areas, particularly those where both tetrahydroquinoline and pyrazine functionalities have demonstrated biological relevance. The specific substitution pattern and connectivity in this molecule provide a unique platform for exploring the synergistic effects of combining these two important heterocyclic frameworks.

Properties

IUPAC Name |

1-(6-chloropyrazin-2-yl)-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3/c14-12-8-15-9-13(16-12)17-7-3-5-10-4-1-2-6-11(10)17/h1-2,4,6,8-9H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKDPHITRCSOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=CN=CC(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801218711 | |

| Record name | 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219981-05-1 | |

| Record name | 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801218711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(6-chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline typically involves two main steps:

- Construction or availability of the tetrahydroquinoline core.

- Coupling or substitution reaction to introduce the 6-chloropyrazinyl group at the nitrogen atom of the tetrahydroquinoline.

Preparation of the Tetrahydroquinoline Core

Tetrahydroquinolines are commonly prepared by hydrogenation or cyclization methods. A classical approach involves:

- Cyclization of appropriate aminoalkyl precursors.

- Transfer hydrogenation of dihydroquinoline or dihydroisoquinoline intermediates using chiral or achiral catalysts to yield tetrahydroquinoline derivatives with high stereoselectivity.

For example, analogous tetrahydroisoquinoline derivatives have been synthesized via transfer hydrogenation of 3,4-dihydroisoquinolines using Ru(II) chiral complexes, which could be adapted for tetrahydroquinoline synthesis.

Representative Synthetic Route (Hypothetical Adaptation)

Research Findings and Data

Yields and Purity: Similar pyrazinyl-substituted tetrahydro derivatives have been reported with high yields (up to 98%) when using methanol as solvent for condensation reactions involving pyrazine derivatives.

Catalysts and Conditions: Cesium carbonate has been identified as an effective catalyst/base for chloropyrazine substitution reactions, providing good control and high yield under nitrogen atmosphere at moderate temperatures.

Solvent Effects: Polar aprotic solvents such as 1,4-dioxane and DMF are commonly used for these nucleophilic aromatic substitution reactions, with methanol sometimes preferred for condensation steps due to better yields.

Side Reactions: Bromination and further functionalization of pyrazine cores can lead to regioisomeric mixtures and poor yields, indicating that direct chloropyrazine substitution is more reliable for selective synthesis.

Comparative Table of Related Compounds and Synthetic Approaches

Chemical Reactions Analysis

1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield tetrahydroquinoline derivatives.

Substitution: The chloro group in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form various substituted derivatives.

Major Products: The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and various substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline exhibit significant anticancer properties. Studies have shown that heterocyclic amines can act as mutagens and carcinogens, particularly when derived from dietary sources such as cooked meats. This raises the potential for designing derivatives that can inhibit cancer cell proliferation or induce apoptosis in malignant cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Heterocyclic compounds often demonstrate activity against various bacterial and fungal strains, making them potential candidates for developing new antibiotics or antifungal agents. The chloropyrazine moiety may enhance the compound's ability to penetrate microbial cell walls .

Neuropharmacology

Cognitive Enhancement

Some studies suggest that derivatives of tetrahydroquinoline may have cognitive-enhancing effects. They could potentially modulate neurotransmitter systems involved in learning and memory. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step organic reactions that typically include cyclization and halogenation processes. Its molecular formula is C13H12ClN3, with a molecular weight of 245.71 g/mol . The compound's structure allows for various modifications that can enhance its biological activity or selectivity.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Properties | Demonstrated the ability to inhibit tumor growth in vitro | Potential development of new cancer therapies |

| Antimicrobial Activity Assessment | Showed effectiveness against specific bacterial strains | Could lead to new antibiotic formulations |

| Neuropharmacological Research | Indicated potential cognitive enhancement effects | May contribute to treatments for cognitive decline |

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Pathways Involved: The compound can affect multiple signaling pathways, including those related to cell cycle regulation and apoptosis. By modulating these pathways, it exerts its biological effects.

Comparison with Similar Compounds

Structural Analogues by Substituent Type

Sulfonamide Derivatives

- 1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline (CAS N/A): Structure: Features a sulfonyl group linked to a 6-chloropyridine ring. Synthesis: Prepared via sulfonation of 1,2,3,4-tetrahydroquinoline with 6-chloropyridine-3-sulfonyl chloride . Comparison: The pyridine sulfonyl group enhances polarity compared to the pyrazinyl substituent, likely influencing solubility and receptor binding.

- 1-Benzylsulfonyl-1,2,3,4-tetrahydroquinoline: Structure: Substituted with a benzylsulfonyl group. Crystallography: Forms weak hydrogen bonds (C–H···O), creating layered sheets in the crystal lattice . Comparison: Bulkier benzyl group may reduce metabolic stability compared to the smaller pyrazinyl substituent.

Acylated Derivatives

- 1-(2,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline (CAS 306766-49-4): Structure: Contains a dichlorobenzoyl group. Safety: Labeled as an irritant (P273, P391 precautions); molecular weight 306.19 .

Heteroaryl-Substituted Derivatives

- 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline (CAS 629658-00-0): Structure: Isoquinoline core with a 6-chloropyrazinyl group. Properties: Irritant (hazard class); MW 245.71 . Comparison: The isoquinoline scaffold differs in ring fusion but shares the pyrazinyl substituent, suggesting similar electronic profiles.

- 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline: Synthesis: Produced in 48% yield via sulfonation . Comparison: Nitro and sulfonyl groups introduce strong electron-withdrawing effects, contrasting with the electron-deficient pyrazine ring.

Pharmacological and Physicochemical Properties

| Property | 1-(6-Chloro-2-pyrazinyl)-THQ | 1-(2,4-Dichlorobenzoyl)-THQ | 1-Benzylsulfonyl-THQ |

|---|---|---|---|

| Molecular Weight | 245.71 | 306.19 | 317.39 |

| Melting Point (°C) | N/A | N/A | 167–169 |

| Bioactivity | Potential CNS modulation* | Anti-inflammatory* | Antipsychotic* |

| Solubility | Moderate (polar pyrazine) | Low (lipophilic benzoyl) | Moderate (sulfonyl) |

*Inferred from structural analogues .

Biological Activity

1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that has attracted attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : this compound features a unique chemical structure that contributes to its biological activity. The compound's molecular formula is C₁₃H₁₂ClN₃ with a molecular weight of 245.71 g/mol .

- Synthesis : The synthesis typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with tetrahydroquinoline under catalytic conditions. Common catalysts include palladium on carbon (Pd/C), and the reaction is performed in solvents like ethanol at temperatures ranging from 80 to 100°C .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. agalactiae | 75 µM |

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It appears to inhibit enzymes involved in cell proliferation and modulate apoptosis-related pathways. Specific studies have shown that it can affect signaling pathways associated with cancer cell growth .

The mechanism underlying the biological activity of this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in cellular processes such as proliferation and apoptosis.

- Signaling Pathways : It modulates multiple signaling pathways linked to cell cycle regulation and apoptosis, contributing to its anticancer effects .

Study on Antimalarial Activity

A notable study examined the antimalarial properties of related tetrahydroquinoline compounds. For instance, MMV692140 (a structural analog) demonstrated significant activity against Plasmodium falciparum, maintaining efficacy against drug-resistant strains. The study highlighted the importance of structural motifs in enhancing biological activity .

Structure-Activity Relationship (SAR)

Research on SAR has revealed that modifications in the tetrahydroquinoline structure can significantly impact potency. For example:

| Modification | Effect on Potency |

|---|---|

| Electron-donating groups (e.g., methoxy) | Increased potency |

| Electron-withdrawing groups (e.g., trifluoromethoxy) | Decreased potency |

These insights are crucial for designing more effective derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroquinoline?

- Methodological Answer : The compound can be synthesized via condensation reactions between chlorinated pyrazine derivatives and tetrahydroquinoline precursors. For example, hydrazine hydrate and carbaldehyde intermediates under reflux in ethanol have been used to form similar chloro-quinoline scaffolds . Key steps include optimizing reaction temperature (e.g., 50°C in acidic conditions for RuCl3-mediated reactions) and purification via slow evaporation for single-crystal growth .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving molecular geometry and hydrogen-bonding networks. For analogous compounds, SC-XRD revealed planar quinoline rings (r.m.s. deviation <0.02 Å) and intermolecular N–H⋯O/N interactions stabilizing crystal packing . Complementary techniques include NMR for confirming substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What are the key reactivity patterns of the 6-chloro and pyrazinyl moieties?

- Methodological Answer : The 6-chloro group undergoes nucleophilic substitution, while the pyrazinyl nitrogen atoms participate in hydrogen bonding and coordination chemistry. For example, chloro-quinoline derivatives react with hydrazine to form hydrazone linkages, and the pyrazinyl group can act as a ligand in metal complexes, though challenges in Ru-complexation have been reported .

Q. What preliminary biological activities are reported for related tetrahydroquinoline derivatives?

- Methodological Answer : Pyrazoloquinoline analogs exhibit antiviral, antibacterial, and antimalarial activities. Structure-activity relationship (SAR) studies suggest that chloro and pyrazinyl substituents enhance bioactivity by improving binding to enzymatic targets like viral proteases .

Advanced Research Questions

Q. How do crystallographic studies inform intermolecular interactions in this compound?

- Methodological Answer : SC-XRD analysis of similar compounds reveals layered crystal packing stabilized by N–H⋯O/N hydrogen bonds (e.g., bond lengths: 2.85–3.10 Å, angles: 150–170°). These interactions are critical for predicting solubility and solid-state stability . Advanced refinement techniques, such as anisotropic displacement parameters for non-H atoms, are employed to resolve thermal motion .

Q. What computational approaches are used to predict binding affinity for drug targets?

- Methodological Answer : Molecular docking and density functional theory (DFT) calculations model interactions with biological targets. For example, chloro-quinoline derivatives are docked into viral protease active sites (PDB: 1ABC) to optimize substituent orientation. Machine learning models trained on SAR data can further prioritize synthetic targets .

Q. What challenges arise in synthesizing metal complexes of this compound?

- Methodological Answer : Attempts to form Ru-complexes with chloro-quinoline derivatives in acidic conditions led to unintended hydrazine byproducts due to ligand displacement. Mitigation strategies include using milder ligands (e.g., bipyridine) or non-aqueous solvents to stabilize metal coordination .

Q. How do structural modifications influence pharmacological activity?

- Methodological Answer : SAR studies show that replacing the pyrazinyl group with piperazine enhances CNS penetration, while chloro substitution improves metabolic stability. For example, 6-chloro-2-piperazinyl-quinoline derivatives exhibit improved antimalarial IC values (0.5–2.0 μM) compared to non-chlorinated analogs .

Data Highlights from Evidence

- Crystallographic Parameters : Planar quinoline ring (max deviation: 0.0206 Å) .

- Hydrogen Bonding : N–H⋯O (2.85 Å, 156°) and N–H⋯N (3.10 Å, 168°) .

- Synthetic Yield : ~60–75% for hydrazone formation under reflux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.